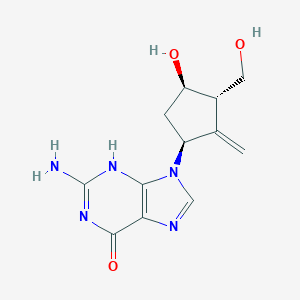
(1S,3S,4R)-Entecavir
Vue d'ensemble
Description
(1S,3S,4R)-Entecavir, also known as BMS-200475, is a synthetic antiviral agent developed by Bristol-Myers Squibb. It is a guanosine nucleoside analog that has been used for the treatment of hepatitis B virus (HBV) infection. Entecavir has been found to be highly effective in reducing the levels of HBV DNA in the serum and liver of infected individuals, leading to a decrease in liver inflammation and fibrosis. Entecavir is currently approved for use in the United States, Europe, and other countries.
Applications De Recherche Scientifique
Enzymatic and Chemoenzymatic Three‐Step Cascades
- Scientific Field : Biochemistry and Organic Chemistry .
- Summary of the Application : This research involves the synthesis of complex stereocomplementary 1,3,4-trisubstituted tetrahydroisoquinolines (THIQs) with three chiral centers . The THIQ moiety is a “privileged scaffold” and is found in numerous bioactive natural products and synthetic pharmaceutical drugs .
- Methods of Application : The cascade employs inexpensive substrates (3-hydroxybenzaldehyde and pyruvate), and involves a carboligation step, a subsequent transamination, and finally a Pictet–Spengler reaction with a carbonyl cosubstrate .
- Results or Outcomes : The appropriate selection of the carboligase and transaminase enzymes enabled the biocatalytic formation of (1R,2S)-metaraminol .
Some Transformations of (-)-(1S,4R)-1-Vinyl-7,7-dimethyl-bicyclo [2.2.1]heptan-2-one
- Scientific Field : Organic Chemistry .
- Summary of the Application : This research involves the study of reactions of (-)- (1S,4R)-1-vinyl-7,7-dimethylbicyclo [2.2.1]heptan-2-one with various reagents .
- Methods of Application : The study involved reactions with ethyl acetate lithium derivative, potassium acetylide, ozone, with a system OsO4-N-methylmorpholine N-oxide, and some subsequent transformations of the products obtained .
- Results or Outcomes : The results of this research are not explicitly mentioned in the available information .
Chromomycin A3 as a G-C Specific DNA Ligand
- Scientific Field : Biochemistry and Molecular Biology .
- Summary of the Application : Chromomycin A3 is used as a G-C specific DNA ligand which inhibits transcription and acts as a DNA binding dye . It antagonizes enhanced DNA binding of the transcription factors Sp1 and Sp3 to their cognate G-C box, induced by oxidative stress or DNA damage .
- Methods of Application : The application of Chromomycin A3 involves its use as a DNA binding dye in molecular biology experiments .
- Results or Outcomes : By inhibiting transcription, Chromomycin A3 and its structural analogs can inhibit protein biosynthesis .
Pictet-Spengler Condensation
- Scientific Field : Organic Chemistry .
- Summary of the Application : This research involves the synthesis of complex stereocomplementary 1,3,4-trisubstituted tetrahydroisoquinolines (THIQs) with three chiral centers .
- Methods of Application : The cascade employs inexpensive substrates and involves a carboligation step, a subsequent transamination, and finally a Pictet–Spengler reaction with a carbonyl cosubstrate .
- Results or Outcomes : The appropriate selection of the carboligase and transaminase enzymes enabled the biocatalytic formation of (1R,2S)-metaraminol .
Chromomycin A3 as a G-C Specific DNA Ligand
- Scientific Field : Biochemistry and Molecular Biology .
- Summary of the Application : Chromomycin A3 is used as a G-C specific DNA ligand which inhibits transcription and acts as a DNA binding dye . It antagonizes enhanced DNA binding of the transcription factors Sp1 and Sp3 to their cognate G-C box, induced by oxidative stress or DNA damage .
- Methods of Application : The application of Chromomycin A3 involves its use as a DNA binding dye in molecular biology experiments .
- Results or Outcomes : By inhibiting transcription, Chromomycin A3 and its structural analogs can inhibit protein biosynthesis .
Pictet-Spengler Condensation
- Scientific Field : Organic Chemistry .
- Summary of the Application : This research involves the synthesis of complex stereocomplementary 1,3,4-trisubstituted tetrahydroisoquinolines (THIQs) with three chiral centers .
- Methods of Application : The cascade employs inexpensive substrates and involves a carboligation step, a subsequent transamination, and finally a Pictet–Spengler reaction with a carbonyl cosubstrate .
- Results or Outcomes : The appropriate selection of the carboligase and transaminase enzymes enabled the biocatalytic formation of (1R,2S)-metaraminol .
Propriétés
IUPAC Name |
2-amino-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-GJMOJQLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701112392 | |
| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S,4R)-Entecavir | |
CAS RN |
1367369-79-6 | |
| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1367369-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)
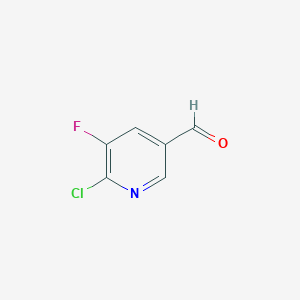
![[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine](/img/structure/B113338.png)
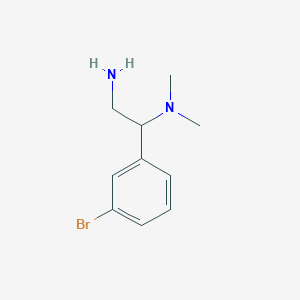
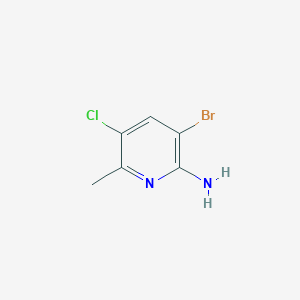
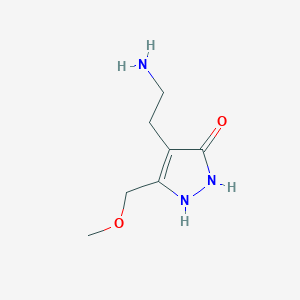
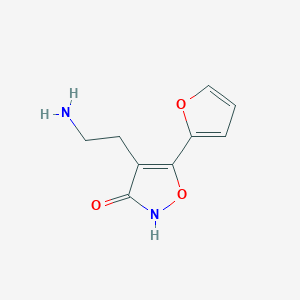
![4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid](/img/structure/B113347.png)
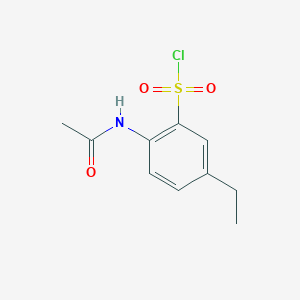
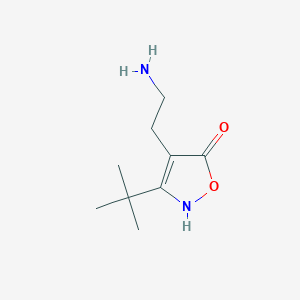
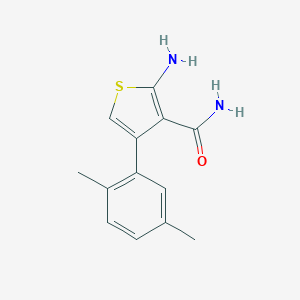
![4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B113353.png)
![(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113355.png)
![(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113357.png)